molecular formula C8H6ClNO4 B1436065 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone CAS No. 89894-08-6

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone

Cat. No. B1436065
CAS RN: 89894-08-6
M. Wt: 215.59 g/mol
InChI Key: TYYYAIMXKZMBBD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, also known as 4-chloro-2-hydroxy-5-nitrophenyl ethanone, is a chemical compound with a molecular formula of C7H5ClNO4. The compound is a white crystalline solid with a melting point of 134-136°C and a boiling point of 266-270°C. It is soluble in water, ethanol and methanol, and slightly soluble in acetone. It is a common intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have focused on the synthesis of new derivatives using 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone as a precursor or a key intermediate. These studies highlight the compound's utility in creating molecules with potential biological activities. For example, the synthesis of chalcone derivatives and their evaluation for antimicrobial activities against common bacterial strains demonstrate the application in drug discovery and development (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).

Antimicrobial Activity

The antimicrobial properties of compounds synthesized from 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone have been a significant area of research. These studies explore the potential of such compounds to inhibit the growth of various bacterial species, providing a basis for the development of new antimicrobial agents. Research findings suggest these derivatives exhibit appreciable activity against Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance challenges (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Molecular Structure Analysis

Another key application area is the detailed molecular structure analysis using techniques like X-ray diffraction and spectroscopy. These analyses provide insights into the intramolecular bonding features, molecular geometry, and electronic structure, essential for understanding the chemical behavior and reactivity of synthesized compounds. For instance, an in-depth charge density analysis revealed intricate details of intramolecular hydrogen bonding and pi-delocalization within the molecule, contributing to the fundamental knowledge of chemical bonding (Hibbs, Overgaard, & Piltz, 2003).

Exploring Chemical Reactions

Research also delves into exploring the reactivity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone under various conditions to synthesize new chemical entities. Studies investigate its role in condensation reactions, the formation of Schiff bases, and the impact of different catalysts and reaction conditions on product yield and specificity. These investigations are crucial for advancing synthetic methodologies and creating compounds with desired properties and functions (Majumdar, 2016).

properties

IUPAC Name

1-(4-chloro-2-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYYAIMXKZMBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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